molecular formula C20H23Br2NO2 B311868 5,7-Dibromo-8-quinolinyl 10-undecenoate

5,7-Dibromo-8-quinolinyl 10-undecenoate

Cat. No.: B311868
M. Wt: 469.2 g/mol
InChI Key: XNPVKGHNKRUKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromo-8-quinolinyl 10-undecenoate is a synthetic ester derivative combining a brominated quinoline scaffold with a 10-undecenoate moiety. The quinoline core, substituted with bromine atoms at positions 5 and 7, confers distinct electronic and steric properties, while the 10-undecenoate (an 11-carbon unsaturated fatty acid ester) may enhance lipophilicity and bioavailability. Its synthesis likely involves esterification of 10-undecenoic acid with a brominated quinolinol precursor, analogous to methods described for related esters (e.g., methyl or ethyl 10-undecenoate) .

Properties

Molecular Formula

C20H23Br2NO2

Molecular Weight

469.2 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) undec-10-enoate

InChI

InChI=1S/C20H23Br2NO2/c1-2-3-4-5-6-7-8-9-12-18(24)25-20-17(22)14-16(21)15-11-10-13-23-19(15)20/h2,10-11,13-14H,1,3-9,12H2

InChI Key

XNPVKGHNKRUKIN-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)OC1=C(C=C(C2=C1N=CC=C2)Br)Br

Canonical SMILES

C=CCCCCCCCCC(=O)OC1=C(C=C(C2=C1N=CC=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Methyl 10-undecenoate is widely used in polymer science as a comonomer or molecular weight moderator, achieving high incorporation ratios in polyethylene copolymers . The bulky quinolinyl group in the target compound may hinder similar applications.
  • Ethyl 10-undecenoate’s use in perfumery highlights the role of ester alkyl chains in volatility and odor profiles, properties less relevant to the brominated quinoline derivative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.